2-Methoxy-4-(propan-2-yloxy)aniline
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-(propan-2-yloxy)aniline consists of a phenyl ring (aniline) substituted with methoxy and isopropoxy groups at the 2nd and 4th positions, respectively . The InChI code for this compound is 1S/C10H15NO2/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7H,11H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, melting point, solubility, and stability, are not specified in the available resources .Scientific Research Applications
Pharmacokinetics and β-Adrenolytic Activity
2-Methoxy-4-(propan-2-yloxy)aniline derivatives have been explored for their β-adrenolytic activity, showing potential in the field of cardiovascular drugs. A study developed a sensitive LC-MS/MS method for the quantification of new aminopropan-2-ol derivatives, including compounds related to this compound, to evaluate their pharmacokinetics in rats. This research highlights the compounds' bioavailability and their metabolism, essential for developing therapeutic agents (Walczak, 2014).
Synthesis and Activity Studies
The compound's derivatives have been synthesized and tested for various biological activities, including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, demonstrating their potential as cardiovascular agents. These studies also evaluated the compounds' binding affinity to α1-, α2-, and β1-adrenoceptors, providing insights into their mechanism of action and potential therapeutic applications (Groszek et al., 2010).
Herbicide Development and Analysis
Research into this compound derivatives extends into agriculture, particularly in the synthesis of herbicidal compounds. One study focused on the synthesis of deuterated derivatives for use in the analysis of herbicide residues, showcasing the compound's utility in developing more efficient and safer agricultural chemicals (Yang & Lu, 2010).
Polymerization and Material Science
The compound has applications in material science, particularly in the polymerization processes. An investigation into the in situ polymerization of aniline sulfonic acid derivatives, including structures similar to this compound, into layered double hydroxide interlamellar spaces, reveals potential applications in creating advanced materials with unique electronic and structural properties (Moujahid et al., 2005).
Environmental Remediation
The compound and its derivatives have been studied in the context of environmental science, particularly in the degradation of hazardous substances. Fenton-like oxidation processes using derivatives of 2-Methoxyaniline, a closely related compound, have been evaluated for their effectiveness in removing toxic methoxyanilines from wastewater, highlighting the potential of these compounds in environmental remediation efforts (Chaturvedi & Katoch, 2020).
Mechanism of Action
Safety and Hazards
The safety data for 2-Methoxy-4-(propan-2-yloxy)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . Appropriate precautions should be taken when handling this compound .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-(propan-2-yloxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on cellular metabolism and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, affecting the production of proteins involved in critical cellular processes. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a tool for studying biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to elicit a biological response. Understanding the dosage effects is critical for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in metabolic pathways highlights its potential impact on cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-4-propan-2-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECQRBYCWDTYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342903-28-9 | |
Record name | 2-methoxy-4-(propan-2-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.